5-Hydroxy-3-(4-methoxyphenyl)-4-methyl-7-oxo-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile
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Overview
Description
5-Hydroxy-3-(4-methoxyphenyl)-4-methyl-7-oxo-6-azabicyclo[321]octane-1,2,2-tricarbonitrile is a complex organic compound known for its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-(4-methoxyphenyl)-4-methyl-7-oxo-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile typically involves the nitration of 6-(4-methoxyphenyl)-3-oxocyclohexane-1,1,2,2-tetracarbonitriles . The reaction conditions often include the use of nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3-(4-methoxyphenyl)-4-methyl-7-oxo-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Hydroxy-3-(4-methoxyphenyl)-4-methyl-7-oxo-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-(4-methoxyphenyl)-4-methyl-7-oxo-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-methoxyphenyl)-3-oxocyclohexane-1,1,2,2-tetracarbonitriles
- 5-Hydroxy-3-(4-methoxy-3-phenyl)-7-oxo-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitriles
Uniqueness
5-Hydroxy-3-(4-methoxyphenyl)-4-methyl-7-oxo-6-azabicyclo[321]octane-1,2,2-tricarbonitrile is unique due to its specific substitution pattern and bicyclic structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H16N4O3 |
---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
5-hydroxy-3-(4-methoxyphenyl)-4-methyl-7-oxo-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile |
InChI |
InChI=1S/C18H16N4O3/c1-11-14(12-3-5-13(25-2)6-4-12)17(9-20,10-21)16(8-19)7-18(11,24)22-15(16)23/h3-6,11,14,24H,7H2,1-2H3,(H,22,23) |
InChI Key |
LSFCELFCWAUWCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C2(CC1(NC2=O)O)C#N)(C#N)C#N)C3=CC=C(C=C3)OC |
solubility |
>50.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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